(2Z)-N-(4-chlorophenyl)-2-[(3,5-difluorophenyl)imino]-2H-chromene-3-carboxamide
Description
The compound “(2Z)-N-(4-chlorophenyl)-2-[(3,5-difluorophenyl)imino]-2H-chromene-3-carboxamide” is a chromene-based derivative featuring a carboxamide group linked to a 4-chlorophenyl moiety and an imino group substituted with a 3,5-difluorophenyl ring. Chromene derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3,5-difluorophenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF2N2O2/c23-14-5-7-17(8-6-14)26-21(28)19-9-13-3-1-2-4-20(13)29-22(19)27-18-11-15(24)10-16(25)12-18/h1-12H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSSYNLCGCLSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC(=C3)F)F)O2)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-chlorophenyl)-2-[(3,5-difluorophenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate phenylacetic acid derivative under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the chromene derivative with an amine, such as 4-chloroaniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Substitution with Difluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-chlorophenyl)-2-[(3,5-difluorophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings or the chromene core are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated benzene derivatives in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
(2Z)-N-(4-chlorophenyl)-2-[(3,5-difluorophenyl)imino]-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-[(3,5-difluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog with Varying Phenylimino Substituents
The closest analog is “(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide” (). Key differences include:
- Substituent positions: The target compound has 3,5-difluorophenyl imino substitution, while the analog features 5-chloro-2-fluorophenyl.
- Molecular weight : The target compound (C₂₂H₁₄ClF₂N₂O₂) has a molecular weight of 411.8 g/mol, whereas the analog (C₂₂H₁₃Cl₂FN₂O₂) weighs 427.8 g/mol due to an additional chlorine atom .
Carboxamide Derivatives with Sulfamoylphenyl Groups
Compounds like “2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide” () differ in their substituents:
- Functional groups : The sulfamoyl group (–SO₂NH₂) in ’s compounds increases polarity and hydrogen-bonding capacity compared to the target compound’s 4-chlorophenyl group.
- Spectral data: The IR spectra of sulfamoyl derivatives show distinct C≡N (2214 cm⁻¹) and C=O (1664 cm⁻¹) stretches, while the target compound’s imino group (C=N) would exhibit absorption near 1600–1650 cm⁻¹ .
- Melting points : Sulfamoylphenyl derivatives (e.g., compound 13a, mp 288°C) have higher melting points than halogenated analogs, likely due to stronger intermolecular forces .
Chromene Derivatives with Chlorobenzylidene Substituents
describes chromene derivatives with chlorobenzylidene groups (e.g., compound 4):
- Structural complexity: The target compound’s planar chromene-imino system contrasts with tetrahydrochromene frameworks in , which exhibit reduced aromaticity and increased conformational flexibility.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Substituent Impact on Properties
Discussion of Comparative Findings
- Solubility vs. permeability : Sulfamoylphenyl derivatives () prioritize solubility, whereas the target compound’s 4-chlorophenyl group balances lipophilicity for membrane penetration .
- Structural rigidity: The target compound’s planar chromene-imino system may favor π-π stacking interactions, unlike tetrahydrochromenes (), which adopt non-planar conformations .
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